3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one
Overview
Description
“3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one” is a chemical compound with the CAS Number: 1250793-81-7 . It has a molecular weight of 281.07 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-(2,3,4-trifluorophenyl)-2-butanone . The InChI code is 1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3 .Scientific Research Applications
Synthesis and Chemical Applications
In the realm of organic synthesis, compounds similar to 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one are pivotal intermediates. For instance, research on the synthesis of brominated and fluorinated organic compounds, such as the study on practical synthesis methods for bromobiphenyl derivatives, highlights the importance of bromo-fluoroorganic intermediates in creating compounds with potential pharmaceutical applications (Qiu et al., 2009). These methodologies underscore the utility of bromo-fluorinated compounds in synthesizing anti-inflammatory and analgesic materials, showcasing the versatility of such intermediates in medicinal chemistry.
Environmental and Safety Considerations
Research on the environmental impact and safety of brominated compounds provides insights into the handling and disposal of substances related to this compound. Studies on the environmental concentrations and toxicology of brominated phenols, such as tribromophenol, indicate the widespread presence and potential risks associated with brominated flame retardants (Koch & Sures, 2018). These investigations shed light on the necessity of rigorous safety measures and environmental stewardship in the production and application of bromo-fluorinated chemicals.
Advanced Materials and Applications
The development of advanced materials utilizing bromo-fluorinated compounds, akin to this compound, is a burgeoning field. Research into novel brominated flame retardants, for example, explores the occurrence and impact of these substances in indoor environments, highlighting their significance in improving fire safety in consumer products (Hsu et al., 2018). This area of study not only addresses the practical applications of bromo-fluorinated compounds in enhancing material properties but also emphasizes the ongoing need to balance functional benefits with environmental and health considerations.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-(2,3,4-trifluorophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZWKXWAAEKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C(=C(C=C1)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.